
2-(2-Aminoethyl)morpholin-3-one
Description
2-(2-Aminoethyl)morpholin-3-one: is an organic compound with the molecular formula C₆H₁₂N₂O₂ . This compound is part of the morpholine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a morpholine ring substituted with an aminoethyl group at the second position and a ketone group at the third position.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(2-aminoethyl)morpholin-3-one |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-5-6(9)8-3-4-10-5/h5H,1-4,7H2,(H,8,9) |
InChI Key |
GCJKTTFNJLAOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=O)N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Aminoethyl)morpholin-3-one typically begins with readily available starting materials such as ethanolamine and morpholine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminoethyl)morpholin-3-one can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
Chemistry: 2-(2-Aminoethyl)morpholin-3-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex molecules used in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating lysosomal pH and as a potential treatment for lysosome-related diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and as a corrosion inhibitor. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)morpholin-3-one involves its interaction with specific molecular targets. One of the primary mechanisms is the modulation of lysosomal pH. The compound acts as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal enzymes such as Cathepsin B .
Comparison with Similar Compounds
- 4-(2-Aminoethyl)morpholine
- Morpholin-3-one
- Thiomorpholin-3-one
Comparison:
- 4-(2-Aminoethyl)morpholine: This compound has a similar structure but lacks the ketone group at the third position. It is widely used in biomedical applications as a lysosome-targeting group .
- Morpholin-3-one: This compound is similar but does not have the aminoethyl substitution. It is used in the synthesis of heterocyclic phosphonates .
- Thiomorpholin-3-one: This compound contains a sulfur atom in place of the oxygen atom in the morpholine ring. It is used in the synthesis of bisphosphonates .
Uniqueness: 2-(2-Aminoethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and its applications in various fields make it a valuable compound for research and industrial purposes.
Biological Activity
2-(2-Aminoethyl)morpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, antifungal, and anticancer therapies, among others. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C6H14N2O2
- Molecular Weight: 142.19 g/mol
- IUPAC Name: this compound
This compound features a morpholine ring with an aminoethyl substituent, which is critical for its biological interactions.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition: The compound has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Fungal Activity: It demonstrated antifungal activity against Candida albicans, with MIC values around 64 µg/mL.
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Line Studies: In vitro assays on human breast cancer (MCF-7) and colon cancer (HT-29) cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanism of Action: The compound appears to activate caspase pathways, leading to programmed cell death, which is critical for cancer therapy .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by Yıldız-Gül et al. evaluated the antimicrobial effects of several morpholine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, particularly against multi-drug resistant strains of bacteria . -
Case Study on Anticancer Activity:
A research article published in the International Journal of Molecular Sciences highlighted the anticancer effects of morpholine derivatives. The study found that this compound significantly inhibited the growth of cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Apoptosis Induction: Its ability to induce apoptosis in cancer cells is likely due to the activation of mitochondrial pathways and subsequent caspase activation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.